molecular formula C7H5Br2I B2568731 3-Bromo-4-iodobenzyl bromide CAS No. 362529-52-0

3-Bromo-4-iodobenzyl bromide

Cat. No.: B2568731
CAS No.: 362529-52-0
M. Wt: 375.829
InChI Key: DIFSVINSKXBNLI-UHFFFAOYSA-N
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Description

3-Bromo-4-iodobenzyl bromide is an organic compound with the molecular formula C₇H₅Br₂I. It is a halogenated benzyl bromide derivative, characterized by the presence of both bromine and iodine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

3-Bromo-4-iodobenzyl bromide can be synthesized through the bromination of 4-iodotoluene. The reaction involves the use of bromine as the brominating agent in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Chemical Reactions Analysis

3-Bromo-4-iodobenzyl bromide undergoes various types of chemical reactions, including:

Scientific Research Applications

3-Bromo-4-iodobenzyl bromide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-4-iodobenzyl bromide in chemical reactions involves the activation of the benzyl bromide moiety, making it susceptible to nucleophilic attack. The presence of both bromine and iodine atoms on the benzene ring enhances its reactivity, allowing it to participate in a variety of reactions. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .

Comparison with Similar Compounds

3-Bromo-4-iodobenzyl bromide can be compared with other halogenated benzyl bromides, such as:

This compound is unique due to the presence of both bromine and iodine atoms on the benzene ring, which enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.

Biological Activity

3-Bromo-4-iodobenzyl bromide is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

This compound (CAS Number: 362529-52-0) is synthesized through various halogenation reactions involving benzyl derivatives. Its molecular formula is C7H6Br2IC_7H_6Br_2I, with a molecular weight of approximately 296.93 g/mol. The compound features both bromine and iodine substituents on the benzyl ring, which significantly influence its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and showed promising results:

Compound MIC (µg/mL) Control
This compound≤ 0.25Vancomycin (1 µg/mL)

The compound exhibited a minimum inhibitory concentration (MIC) of less than 0.25 µg/mL against MRSA, indicating significant antibacterial activity without cytotoxic effects on human cells .

Inhibition of Enzymatic Activity

In addition to its antimicrobial properties, this compound has been evaluated for its ability to inhibit specific enzymes such as α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and inhibitors are valuable in managing conditions like diabetes.

The compound's IC50 value for α-glucosidase inhibition was found to be lower than that of acarbose, a standard treatment:

Compound IC50 (mM) Control
This compound0.276 ± 0.13Acarbose (0.353 ± 0.09)

This suggests that this compound could serve as a lead compound for developing new α-glucosidase inhibitors .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on various halogenated compounds, including this compound, revealed that the presence of multiple halogens enhances antibacterial activity. The study utilized a library of compounds to assess their effectiveness against MRSA and other strains .
  • Enzyme Inhibition Research : Investigations into the structure-activity relationship (SAR) of halogenated benzyl derivatives indicated that the positioning and type of halogen substituents are critical for enhancing inhibitory potency against α-glucosidase. The results demonstrated that compounds with both bromine and iodine substitutions showed superior activity compared to those with single halogen substitutions .

Properties

IUPAC Name

2-bromo-4-(bromomethyl)-1-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2I/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFSVINSKXBNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362529-52-0
Record name 3-Bromo-4-iodobenzyl bromide
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